molecular formula C9H7ClO2 B13547942 3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde

3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde

Cat. No.: B13547942
M. Wt: 182.60 g/mol
InChI Key: RJAQAISIMZBKGP-OWOJBTEDSA-N
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Description

3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde is an organic compound with the molecular formula C9H7ClO2 It is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-(3-Chloro-4-oxophenyl)acrylaldehyde.

    Reduction: 3-(3-Chloro-4-hydroxyphenyl)propanol.

    Substitution: 3-(3-Amino-4-hydroxyphenyl)acrylaldehyde.

Scientific Research Applications

3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde involves its interaction with specific molecular targets. The chloro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The acrylaldehyde moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid group instead of an acrylaldehyde group.

    3-Chloro-4-hydroxybenzaldehyde: Lacks the acrylaldehyde moiety.

    3-(4-Hydroxyphenyl)acrylaldehyde: Similar but without the chloro group.

Uniqueness

3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde is unique due to the combination of its chloro, hydroxy, and acrylaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

IUPAC Name

(E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enal

InChI

InChI=1S/C9H7ClO2/c10-8-6-7(2-1-5-11)3-4-9(8)12/h1-6,12H/b2-1+

InChI Key

RJAQAISIMZBKGP-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C=O)Cl)O

Canonical SMILES

C1=CC(=C(C=C1C=CC=O)Cl)O

Origin of Product

United States

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